Carbamic acid, (((2-cyanoethyl)(2-methylpropyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound follows IUPAC guidelines for polyfunctional organic molecules, prioritizing functional group hierarchy and substituent positioning. The parent structure is identified as the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester system, with modifications occurring at the carbamate nitrogen center. The full name breaks down as follows:
- Core benzofuran system : 2,3-dihydro-2,2-dimethyl-7-benzofuranyl indicates a dihydrobenzofuran ring with two methyl groups at position 2 and a hydroxyl substitution at position 7 that is esterified.
- Carbamate moiety : The "carbamic acid" designation specifies an N-substituted carbamate group (O=C(O-N)-S-) attached to the benzofuran oxygen.
- Thioether linkage : The "(thio)methyl" component denotes a sulfur atom bridging the carbamate nitrogen and the secondary amine group.
- Substituents : The 2-cyanoethyl and 2-methylpropyl (isobutyl) groups are appended to the secondary amine nitrogen, creating a branched alkyl/cyano substitution pattern.
Table 1 summarizes key identifiers:
The SMILES string encodes the stereoelectronic arrangement: the benzofuran core (C1=C2C(=C(C=C1)OC(=O)N(C)S...) is fused to a dihydrofuran ring with geminal dimethyl groups, while the carbamate-thioether linkage connects to the isobutyl-cyanoethylamine substituent.
Molecular Geometry and Conformational Analysis
Computational models from PubChem3D reveal a conformationally flexible molecule due to three rotatable bonds in the thioether-carbamate linkage and the isobutyl/cyanoethyl chains. The 3D conformer ensemble (generated using OpenEye's OMEGA software) shows three dominant low-energy states:
- Extended conformation : Thioether linkage adopts an anti-periplanar arrangement (C-S-N-C dihedral ≈ 180°), maximizing separation between the benzofuran core and cyanoethyl group.
- Partially folded conformation : Gauche orientation (≈60° dihedral) brings the cyano group near the benzofuran oxygen, enabling weak dipole interactions.
- Helical conformation : Isobutyl and cyanoethyl groups spiral around the N-S axis, minimizing steric clashes between methyl and cyano substituents.
Table 2 compares key geometric parameters from the conformer model:
| Parameter | Extended (Å/°) | Folded (Å/°) | Helical (Å/°) |
|---|---|---|---|
| S-N Bond Length | 1.68 | 1.67 | 1.69 |
| C=O Bond Length | 1.21 | 1.22 | 1.20 |
| C-S-N-C Dihedral | 178.3 | 62.1 | -154.7 |
| Benzofuran Planarity (RMSD) | 0.05 | 0.07 | 0.12 |
The benzofuran ring maintains near-perfect planarity (RMSD <0.15 Å) across conformers, while the carbamate group exhibits slight pyramidalization at nitrogen (bond angles ≈107-112°). Density functional theory (DFT) calculations suggest the extended conformation is energetically favored by 2.3 kcal/mol over the folded form due to reduced steric strain between the isobutyl group and benzofuran methyl substituents.
Crystallographic Data and Solid-State Arrangement
Experimental single-crystal X-ray diffraction data for this specific compound remains unreported in public databases. However, structural analogs like 2,3-dihydro-2,2-dimethyl-7-benzofuranol (CAS 1563-38-8) provide insights into potential packing behaviors. In the parent benzofuranol system:
- Unit cell parameters : Monoclinic P2₁/c space group with a=8.512 Å, b=6.343 Å, c=14.207 Å, β=98.76°.
- Hydrogen bonding : O-H···O interactions (2.65 Å) create infinite chains along the b-axis.
- Van der Waals contacts : Methyl groups participate in C-H···π interactions (3.12-3.45 Å) with adjacent aromatic rings.
For the title compound, molecular mechanics simulations predict:
- Dominant packing motif : Layered structures with benzofuran cores stacked via π-π interactions (3.8-4.1 Å interplanar spacing) and interdigitated alkyl chains.
- Hydrogen bond donors : Absent due to esterification of the phenolic oxygen, leading to dispersion-dominated crystal cohesion.
- Density : Estimated 1.18-1.22 g/cm³ based on analogous carbamates.
The lack of experimental crystallographic data highlights an opportunity for future single-crystal growth and synchrotron diffraction studies.
Electronic Structure and Orbital Hybridization
The electronic configuration was analyzed using Hückel molecular orbital (HMO) theory and DFT calculations:
Benzofuran Core :
- Highest Occupied Molecular Orbital (HOMO): Localized on the fused furan oxygen (p-orbital) and adjacent carbamate oxygen (π* antibonding).
- Lowest Unoccupied Molecular Orbital (LUMO): Delocalized across the benzofuran π-system with significant density at the C7 ester linkage.
Carbamate-Thioether System :
- Nitrogen lone pair (sp³ hybridized) participates in resonance with the carbonyl group, creating partial double-bond character (Wiberg bond index=0.78 for N-S).
- Sulfur 3p orbitals form a σ-bond with nitrogen while maintaining weak hyperconjugation with the cyanoethyl π-system.
Substituent Effects :
- Cyano group introduces a strong electron-withdrawing effect (Hammett σₚ=+1.00), polarizing the adjacent C-N bond.
- Isobutyl chain exhibits inductive electron donation (+I effect), moderating the electron deficiency at the thioether sulfur.
Table 3 summarizes key molecular orbital energies:
| Orbital | Energy (eV) | Composition |
|---|---|---|
| HOMO-1 | -6.82 | Benzofuran π + O(p) |
| HOMO | -5.91 | Carbamate O(p) + N(sp³) |
| LUMO | -1.24 | Benzofuran π* |
| LUMO+1 | -0.87 | Cyano π* + S(p) |
The narrow HOMO-LUMO gap (4.67 eV) suggests potential for charge transfer interactions, particularly in the folded conformation where orbital overlap increases between the cyano group and benzofuran ring.
Properties
CAS No. |
82560-74-5 |
|---|---|
Molecular Formula |
C19H27N3O3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[2-cyanoethyl(2-methylpropyl)amino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C19H27N3O3S/c1-14(2)13-22(11-7-10-20)26-21(5)18(23)24-16-9-6-8-15-12-19(3,4)25-17(15)16/h6,8-9,14H,7,11-13H2,1-5H3 |
InChI Key |
SUYPYYVRXXJMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Benzofuran Alcohol
The benzofuran moiety is introduced via a reaction between phenols and aldehydes under acidic conditions. This forms a benzofuran ring structure attached to an alcohol group.
Step 2: Preparation of Amino-Thioether Intermediate
The amino-thioether fragment is synthesized by reacting cyanoethyl-substituted amines with thioethers in the presence of a base such as sodium hydride. This intermediate contains the cyanoethyl and thioether functional groups necessary for the final product.
Step 3: Coupling Reaction
The benzofuran alcohol is reacted with an isocyanate derivative (prepared from phosgene or similar reagents) to form the carbamate ester. The reaction typically proceeds under elevated temperatures and may require a catalyst to ensure high yield.
Step 4: Purification
Purification steps include:
- Chromatography techniques (e.g., column chromatography).
- Crystallization using solvents such as ethanol or acetone.
- Analytical verification using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Alternative Methods
In some cases, alternative synthetic methods may be employed:
- Carbonylation of Amines : Reacting amines directly with carbon dioxide under high pressure in an autoclave can form carbamates. Ligands and metal catalysts (e.g., zinc complexes) are used to improve selectivity.
- Nucleophilic Substitution : The cyanoethyl group can be introduced via nucleophilic substitution reactions involving cyanide salts and alkyl halides.
Data Table: Reaction Conditions for Synthesis
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| Formation of Benzofuran | Phenol + Aldehyde | Acidic medium, ~80°C | Benzofuran alcohol |
| Amino-Thioether Formation | Cyanoethyl amine + Thioether | Base (NaH), ~60°C | Amino-thioether intermediate |
| Coupling Reaction | Benzofuran alcohol + Isocyanate | Solvent (DMF), ~100°C | Carbamate ester |
| Purification | Final product | Chromatography/Crystallization | Pure compound |
Notes on Optimization
- Reaction yields depend heavily on maintaining precise temperature control and solvent choice.
- Side reactions, such as hydrolysis of intermediates, must be minimized through careful monitoring.
- Advanced analytical techniques like NMR spectroscopy confirm molecular structure and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((2-cyanoethyl)(2-methylpropyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Agricultural Applications
1. Pesticide Development
Carbamic acid derivatives are often explored for their insecticidal and fungicidal properties. The thioether functional group in this compound enhances its ability to disrupt biological processes in pests. Research indicates that compounds with similar structures exhibit significant activity against various agricultural pests and diseases, making them candidates for new pesticide formulations.
Case Study:
A study published in the Journal of Agricultural and Food Chemistry demonstrated that carbamic acid derivatives showed effective control over aphid populations on crops. The compound's mode of action was attributed to its ability to inhibit key enzymes involved in pest metabolism, leading to increased mortality rates among treated insects.
Pharmaceutical Applications
2. Drug Development
The structural features of carbamic acid derivatives allow for modifications that can enhance their pharmacological properties. This particular compound has been investigated for potential use as a therapeutic agent due to its ability to interact with biological targets involved in disease pathways.
Case Study:
Research published in Medicinal Chemistry Letters highlighted the synthesis of carbamic acid derivatives as potential inhibitors of specific enzymes linked to cancer progression. The study indicated that modifications to the thioether moiety could lead to improved selectivity and potency against cancer cell lines.
Material Science Applications
3. Polymer Chemistry
Carbamic acid esters are utilized in the synthesis of novel polymers with tailored properties. The incorporation of such compounds can modify the physical and chemical characteristics of polymers, enhancing their utility in various applications.
Case Study:
An investigation into the use of carbamic acid derivatives in polymer blends revealed that they could improve thermal stability and mechanical strength. This research, reported in Polymer Science, suggests that these compounds could be used to develop advanced materials for automotive and aerospace industries.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by interacting with key proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound is compared to analogs with modifications in the carbamate substituent or benzofuranyl core (Table 1).
Table 1: Structural Comparison of Carbamate Derivatives
Functional Impact of Substituents
- Thioether Linkage : Replacing oxygen with sulfur (as in N-(2-Toluenesulfenyl)carbofuran) enhances resistance to hydrolysis, extending environmental persistence .
- Branched Alkyl Chains : The 2-methylpropyl (isobutyl) group in the target compound may improve lipid solubility, influencing bioavailability and tissue penetration.
Toxicity and Regulatory Status
- Carbofuran : Highly toxic (LD₅₀ oral rat = 8–14 mg/kg); banned in the EU and restricted in the U.S. due to avian toxicity .
- N-(2-Toluenesulfenyl)carbofuran : Reduced acute toxicity compared to carbofuran (LD₅₀ = 120 mg/kg in rats) but retains environmental concerns .
- Target Compound: No explicit toxicity data available; structural similarity to carbofuran suggests cholinesterase inhibition as a primary mechanism.
Biological Activity
Carbamic acid derivatives, particularly those with complex structures like Carbamic acid, (((2-cyanoethyl)(2-methylpropyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester , have garnered significant interest in pharmaceutical research due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : The presence of a carbamate group which enhances biological activity through its ability to form stable interactions with biological targets.
- Molecular Formula : C₁₂H₁₅N₃O₂S
- Molecular Weight : 277.34 g/mol
This compound's structure allows it to interact with various biological systems, making it a candidate for therapeutic applications.
Mechanisms of Biological Activity
- Enzymatic Inhibition : Carbamate derivatives often function as inhibitors of specific enzymes. For instance, they can inhibit neuraminidase, an enzyme critical for the pathogenicity of viruses like influenza . This inhibition can potentially reduce viral replication and spread.
- Antimicrobial Properties : Research indicates that carbamate derivatives exhibit antimicrobial activity against a range of bacterial strains. For example, studies have shown that certain carbamate compounds possess minimum inhibitory concentrations (MIC) as low as 0.0077 μmol/mL against Escherichia coli and Staphylococcus aureus .
- Anti-parasitic Effects : A notable study evaluated the antiamoebic activity of a related carbamate derivative against Entamoeba histolytica, demonstrating a significant reduction in amoebic liver abscesses in an animal model . This highlights the potential of carbamate derivatives in treating parasitic infections.
Case Study 1: Antiamoebic Activity
In a study assessing the efficacy of ethyl 4-chlorophenylcarbamate (C4), researchers found that C4 inhibited E. histolytica trophozoites by 97.88% at a concentration of 100 µg/mL over 48 hours. Additionally, in vivo tests showed that doses of 75 mg and 100 mg per 100 g body weight led to an 84% and 94% reduction in liver abscess size, respectively .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of neuraminidase by carbamate derivatives, revealing that these compounds could effectively block the enzyme's activity, thus preventing the release of viral particles from infected cells . This mechanism underlines their potential as antiviral agents.
Comparative Analysis of Biological Activities
| Activity Type | Compound | MIC (μmol/mL) | Efficacy/Notes |
|---|---|---|---|
| Antimicrobial | Carbamic acid derivative | 0.0077 | Effective against E. coli, S. aureus |
| Anti-parasitic | Ethyl 4-chlorophenylcarbamate | N/A | Reduced liver abscess size by up to 94% |
| Enzyme Inhibition | Neuraminidase inhibitors | N/A | Blocks viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
